5-Fluoro-2-(phenylethynyl)benzaldehyde

Description

Systematic Nomenclature and Regulatory Identifiers

The compound 5-Fluoro-2-(phenylethynyl)benzaldehyde is systematically identified through multiple nomenclature systems and regulatory databases. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is designated as 5-fluoro-2-(2-phenylethynyl)benzaldehyde, reflecting the specific positional arrangement of functional groups on the benzene ring. The Chemical Abstracts Service has assigned the unique registry number 943835-77-6 to this compound, providing a definitive identifier for regulatory and commercial purposes.

The molecular formula C₁₅H₉FO establishes the fundamental composition, indicating fifteen carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom. The molecular weight is precisely determined as 224.23 grams per mole, a value consistently reported across multiple chemical databases. The International Chemical Identifier key is recorded as CVVZKIZTBMTKLW-UHFFFAOYSA-N, providing a standardized digital representation of the molecular structure.

Additional regulatory identifiers include the Molecular Design Limited number MFCD28359713, which facilitates database searches and inventory management. The compound is also referenced under various systematic names in different databases, including 5-fluoro-2-(2-phenylethynyl)benzaldehyde and alternative nomenclature variations that emphasize different aspects of the molecular structure.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 943835-77-6 |

| Molecular Formula | C₁₅H₉FO |

| Molecular Weight | 224.23 g/mol |

| International Chemical Identifier Key | CVVZKIZTBMTKLW-UHFFFAOYSA-N |

| Molecular Design Limited Number | MFCD28359713 |

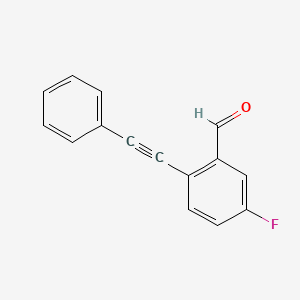

Structure

2D Structure

Propriétés

IUPAC Name |

5-fluoro-2-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVZKIZTBMTKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Regarding the action environment, the compound is stored in an inert atmosphere at 2-8°C . Its stability, efficacy, and action might be influenced by factors such as temperature, pH, and the presence of other compounds in the environment.

Activité Biologique

5-Fluoro-2-(phenylethynyl)benzaldehyde is an aromatic compound characterized by the presence of a fluorine atom and a phenylethynyl group attached to a benzaldehyde moiety. Its unique electronic properties, influenced by the fluorine substituent, play a significant role in its biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHF, indicating it consists of twelve carbon atoms, nine hydrogen atoms, and one fluorine atom. The presence of the ethynyl group is crucial for its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Sonogashira Coupling : This method allows for the formation of aryl-alkyne bonds, facilitating the introduction of the phenylethynyl group.

- Halogenation Reactions : The introduction of fluorine can be performed via electrophilic aromatic substitution or other halogenation techniques.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of L1210 mouse leukemia cells with IC values in the nanomolar range. The mechanism involves the intracellular release of active metabolites that interfere with nucleic acid synthesis .

The biological activity of this compound is largely attributed to its ability to:

- Inhibit DNA Synthesis : The compound acts as a prodrug, releasing active forms that inhibit thymidylate synthase, crucial for DNA replication.

- Induce Apoptosis : Treatment with this compound has been associated with increased apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-(phenylethynyl)benzaldehyde | Fluorine and phenylethynyl group | Exhibits different electronic properties; potential antitumor activity |

| 4-Chloro-2-(p-tolylethynyl)benzaldehyde | Chlorine instead of fluorine | Varies in reactivity; less potent than fluorinated analogs |

| 5-Bromo-2-(p-tolylethynyl)benzaldehyde | Bromine substitution | Different biological activities due to bromine's larger size |

Case Studies

- Inhibition Studies : A study evaluated the growth inhibitory effects of various derivatives against L1210 cells. The results indicated that modifications to the ethynyl group significantly impacted potency.

- Mechanistic Insights : NMR studies have revealed that upon treatment with this compound, there is a notable conversion to nucleotide forms intracellularly, underscoring its role as a prodrug .

Applications De Recherche Scientifique

Organic Synthesis

5-Fluoro-2-(phenylethynyl)benzaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals. The compound can undergo various reactions, including:

- Sonogashira Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, facilitating the synthesis of complex structures.

- Electrophilic Aromatic Substitution : The fluorine substituent can direct electrophilic attack, enabling further functionalization of the aromatic ring.

Medicinal Chemistry

Research into the medicinal properties of this compound has revealed potential therapeutic applications:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the structure can enhance efficacy against breast cancer cells.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against several pathogens, warranting further exploration for potential drug development.

Material Science

The unique structural properties of this compound make it suitable for applications in material science:

- Liquid Crystals : The compound can be utilized in the synthesis of liquid crystalline materials, which have applications in display technologies.

- Polymers : Its reactivity allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

- Anticancer Studies : A study on related benzaldehyde derivatives demonstrated significant cytotoxic effects against breast cancer cell lines, indicating that modifications like those present in this compound could enhance therapeutic efficacy.

- Antimicrobial Research : Investigations into ethynyl-substituted benzaldehydes revealed promising antimicrobial properties, suggesting that this compound might be effective against resistant strains.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, which could lead to novel therapeutic strategies in treating various diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following compounds are compared based on substituent effects, spectral properties, and synthetic applicability:

Halogen-Substituted Analogs

5-Chloro-2-(phenylethynyl)benzaldehyde (CAS: 1186603-47-3)

- Molecular Formula : C₁₅H₉ClO

- Molecular Weight : 240.69 g/mol

- Synthesis Yield: Up to 94% via similar Sonogashira coupling .

2-(Phenylethynyl)benzaldehyde (Parent Compound)

Extended Ethynyl Derivatives

5-Fluoro-2-((2-(phenylethynyl)phenyl)ethynyl)benzaldehyde

- Molecular Formula : ~C₂₃H₁₃FO (estimated)

- Molecular Weight : ~324.35 g/mol

- Key Differences: Additional ethynyl-phenyl substituent extends conjugation, enhancing UV absorption and utility in cyclization reactions. Synthesis Yield: 96% via double Sonogashira coupling .

Substituent-Modified Analogs

5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS: 1042369-35-6)

- Molecular Formula : C₁₆H₁₁FO₂

- Molecular Weight : 270.26 g/mol

- Key Differences :

5-Fluoro-2-((3-hydroxyoxetan-3-yl)ethynyl)benzaldehyde

Comparative Data Table

Méthodes De Préparation

Sonogashira Cross-Coupling Reaction

The primary and most widely used method for synthesizing 5-fluoro-2-(phenylethynyl)benzaldehyde involves the Sonogashira cross-coupling of 2-bromo-5-fluorobenzaldehyde with phenylacetylene or substituted phenylacetylenes.

- Catalysts: Palladium(0) complex such as trans-bis(triphenylphosphine)palladium dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) as co-catalyst.

- Base: Triethylamine (Et₃N) serves as the base.

- Solvent: Typically tetrahydrofuran (THF) or triethylamine solvent system.

- Temperature: Reaction temperatures range from room temperature to 60 °C.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.

- A mixture of 2-bromo-5-fluorobenzaldehyde, phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI is prepared under an inert atmosphere.

- Triethylamine is added as the base.

- The reaction mixture is stirred at 50–60 °C for 3–4 hours.

- After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

Yields: This method typically affords the desired this compound in high yields, often exceeding 70–90% depending on reaction conditions and substrate purity.

Oxidation of Alkynyl Alcohol Intermediates

An alternative approach involves a two-step synthesis where an alkynyl alcohol intermediate is first prepared and then oxidized to the aldehyde.

Step 1: Preparation of 2-(phenylethynyl)benzyl alcohol derivatives via coupling reactions.

Step 2: Oxidation of the benzyl alcohol to the corresponding aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

- The alkynyl alcohol intermediate (S1) is dissolved in dichloromethane (CH₂Cl₂).

- Celite and PCC are added, and the mixture is stirred at room temperature for 2–3 hours.

- After completion, the mixture is filtered through silica gel, and the solvent is evaporated to yield the aldehyde.

Yields: Oxidation yields are generally good, around 70–75% for the aldehyde stage.

Stock Solution Preparation and Formulation (For Biological Studies)

For biological or in vivo applications, this compound is prepared as a stock solution using solvents such as DMSO, PEG300, Tween 80, and corn oil. The preparation involves:

- Dissolving the compound in DMSO to create a master stock solution.

- Sequential addition of co-solvents with mixing and clarification steps to ensure a clear solution.

- Use of physical methods like vortexing, ultrasound, or water bath heating to aid dissolution.

This method is crucial for pharmacological studies and is well-documented with precise volume and concentration calculations.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sonogashira Cross-Coupling | 2-bromo-5-fluorobenzaldehyde, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, 50–60 °C, inert atmosphere | 70–90 | Most common, high yield, requires inert atmosphere |

| Oxidation of Alkynyl Alcohol | Alkynyl alcohol intermediate, PCC, CH₂Cl₂, room temp | ~70 | Two-step synthesis, mild conditions |

| Cascade Cyclization (Advanced) | o-(2-acyl-1-ethynyl)benzaldehydes, amino acids, NaOAc, Ac₂O, 50–80 °C | Variable | Used for downstream heterocyclic synthesis |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil | N/A | For biological formulations, precise solvent addition |

Detailed Research Findings

Reaction Optimization: The Sonogashira reaction conditions are optimized by adjusting catalyst loading, temperature, and solvent to maximize yield and purity. Use of triethylamine as base and copper(I) iodide as co-catalyst is essential for efficient coupling.

Substituent Effects: Introducing fluoro substituents on the benzaldehyde ring influences reactivity and yield. Electron-withdrawing fluorine groups can enhance coupling efficiency but may also require fine-tuning of reaction parameters.

Purification: Silica gel chromatography with hexane/ethyl acetate mixtures is standard for isolating pure this compound. Melting point and NMR data confirm compound identity and purity.

Analytical Characterization: ^1H NMR spectra show characteristic aldehyde proton signals (~10.5 ppm) and aromatic proton multiplets consistent with the substituted phenyl and fluoro groups. These data are crucial for confirming successful synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-fluoro-2-(phenylethynyl)benzaldehyde?

- Answer: The Sonogashira coupling reaction is widely employed to introduce the phenylethynyl group. For example, analogous compounds like 5-methoxy-2-(phenylethynyl)benzaldehyde were synthesized via a two-step process: (1) hydroxy/methoxy functionalization of a brominated benzaldehyde precursor, followed by (2) palladium-catalyzed coupling with phenylacetylene under inert conditions (e.g., N₂ atmosphere) . Key reagents include Pd(PPh₃)₂Cl₂/CuI as catalysts and triethylamine as a base.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the aldehyde proton (δ ~10 ppm) and fluorine-substituted aromatic signals. For example, in structurally similar fluorinated benzaldehydes, the aldehyde carbon appears at δ ~190 ppm in ¹³C NMR .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]+ observed at m/z 255.0626 for a related compound) .

- IR Spectroscopy: Peaks at ~1680–1700 cm⁻¹ confirm the aldehyde C=O stretch .

Q. How can solubility and stability be optimized for this compound in experimental settings?

- Answer: Solubility in polar aprotic solvents (e.g., DMF, DMSO) is typical. Storage at room temperature (RT) under inert gas (Ar/N₂) is recommended to prevent aldehyde oxidation. For long-term stability, lyophilization or storage at -20°C in amber vials is advised .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst loading) influence yield in Sonogashira coupling for this compound?

- Answer: Temperature optimization is critical. In a related fluorobenzaldehyde synthesis, yields varied significantly across 35–55°C, with 45–50°C providing optimal balance between reaction rate and byproduct formation . Catalyst systems (e.g., PdCl₂(PPh₃)₂/CuI at 2–5 mol%) and solvent choice (e.g., THF vs. DMF) also impact efficiency. For example, DMF may enhance solubility but increase side reactions .

Q. What strategies mitigate competing side reactions (e.g., aldehyde oxidation or alkyne homocoupling) during synthesis?

- Answer:

- Inert Atmosphere: Rigorous degassing of solvents and N₂/Ar purging minimizes oxidation.

- Additives: Use of triphenylphosphine (PPh₃) suppresses palladium nanoparticle formation, reducing homocoupling .

- Protection-Deprotection: Temporary protection of the aldehyde group (e.g., acetal formation) prior to coupling can prevent undesired reactivity .

Q. How can discrepancies in reported purity or spectral data be resolved?

- Answer: Cross-validation using orthogonal techniques is essential:

- HPLC vs. NMR: Purity >98% (via HPLC ) should align with integral ratios in ¹H NMR.

- Isotopic Patterns in MS: Confirm molecular formula using isotopic distribution matching (e.g., for C₁₃H₇FO, m/z 233.0 [M+H]+ ).

- X-ray Crystallography: For crystalline derivatives, single-crystal XRD provides definitive structural confirmation .

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported for similar Sonogashira reactions?

- Answer: Variables to scrutinize include:

- Substrate Reactivity: Electron-withdrawing groups (e.g., -F) may reduce aryl halide reactivity, necessitating higher catalyst loading or longer reaction times.

- Purification Methods: Column chromatography (silica gel, hexane/EtOAc gradients) vs. recrystallization may lead to yield variations. For example, chromatography might recover more product but with lower purity .

Methodological Tables

Table 1: Key Synthetic Parameters for Sonogashira Coupling

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 45–50°C | Maximizes coupling efficiency |

| Catalyst System | PdCl₂(PPh₃)₂ (5 mol%) | Reduces homocoupling |

| Solvent | THF or DMF | Balances solubility & side reactions |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Table 2: Spectral Benchmarks for Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 10.1 (CHO), 7.5–8.1 (Ar-H) |

| ¹³C NMR | δ 190.3 (CHO), 115–160 (Ar-C, C≡C) |

| IR (C=O stretch) | 1680–1700 cm⁻¹ |

| HRMS ([M+Na]+) | m/z 255.0628 (calculated), 255.0626 (observed) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.